Cas no 98632-91-8 (benzyl N-[(3R)-2-oxooxetan-3-yl]carbamate)
benzyl N-[(3R)-2-oxooxetan-3-yl]carbamate Chemical and Physical Properties
Names and Identifiers
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- (R)-benzyl 2-oxooxetan-3-ylcarbamate
- benzyl N-[(3R)-2-oxooxetan-3-yl]carbamate
- N-Carbobenzyloxy-D-Serine-beta-Lactone
- N-[(3R)-2-Oxo-3-oxetanyl]carbamic acid phenylmethyl ester
- N-Carbobenzyloxy-D-serine beta-Lactone
- (R)-N-Cbz-3-aminooxetan-2-one
- PubChem11530
- (R)-(2-Oxo-3-oxetanyl)carbamic acid benzyl ester
- BDBM50389008
- (R)-benzyl2-oxooxetan-3-ylcarbamate
- FD1157
- N-Carbobenzyloxy-D-serine
- A-Lactone
- N-(Benzyloxycarbonyl)-D-serine lactone
- FCH3567347
- N-Carbobenzyloxy-L-serine beta -Lactone
- N-((3R)-2-Oxooxetan-3-yl)(phenylmethoxy)carboxamide
- N-(Benzyloxycarbonyl)-D-serine-fA-lactone
- MFCD11519130
- DTXSID60333189
- (R)-benzyl 2-oxooxetan-3-ylcarbamate;N-Carbobenzyloxy-D-serine-beta-lactone
- (R)-benzyl (2-oxooxetan-3-yl)carbamate
- Carbamic acid, [(3R)-2-oxo-3-oxetanyl]-, phenylmethyl ester
- CS-0054339
- SCHEMBL13054366
- AKOS015998589
- 98632-91-8
- N-Carbobenzyloxy-D-serine-b-lactone
- 4-HYDROXY-1-(TOLUENE-4-SULFONYL)-PYRROLIDINE-2-CARBOXYLICACID
- CHEMBL2064167
- C3691
- DS-13473
- AC-23829
- Benzyl [(3R)-2-oxo-3-oxetanyl]carbamate
- Carbamic acid, (2-oxo-3-oxetanyl)-, phenylmethyl ester, (R)-; Carbamic acid, [(3R)-2-oxo-3-oxetanyl]-, phenylmethyl ester (9CI); Phenylmethyl N-[(3R)-2-oxo-3-oxetanyl]carbamate; (R)-Benzyl 2-oxooxetan-3-ylcarbamate
- DB-344879
- N-(Benzyloxycarbonyl)-D-serine-
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- MDL: MFCD11519130
- Inchi: 1S/C11H11NO4/c13-10-9(7-15-10)12-11(14)16-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)/t9-/m1/s1
- InChI Key: CWFZPRQDHIUBDO-SECBINFHSA-N
- SMILES: O1C([C@@H](C1)NC(=O)OCC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 221.06880783g/mol
- Monoisotopic Mass: 221.06880783g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.599
- XLogP3: 1.2
Experimental Properties
- Density: 1.31
- Boiling Point: 425.5°C at 760 mmHg
benzyl N-[(3R)-2-oxooxetan-3-yl]carbamate Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Inert atmosphere,2-8°C
benzyl N-[(3R)-2-oxooxetan-3-yl]carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM200602-1g |
benzyl (R)-(2-oxooxetan-3-yl)carbamate |
98632-91-8 | 95% | 1g |
$153 | 2021-08-05 | |
| Chemenu | CM200602-5g |
benzyl (R)-(2-oxooxetan-3-yl)carbamate |
98632-91-8 | 95% | 5g |
$514 | 2021-08-05 | |
| Chemenu | CM200602-10g |
benzyl (R)-(2-oxooxetan-3-yl)carbamate |
98632-91-8 | 95% | 10g |
$823 | 2021-08-05 | |
| Ambeed | A436970-100mg |
N-Carbobenzyloxy-D-serine-beta-lactone |
98632-91-8 | 95% | 100mg |
$12.0 | 2025-04-14 | |
| Ambeed | A436970-250mg |
N-Carbobenzyloxy-D-serine-beta-lactone |
98632-91-8 | 95% | 250mg |
$16.0 | 2025-04-14 | |
| Ambeed | A436970-1g |
N-Carbobenzyloxy-D-serine-beta-lactone |
98632-91-8 | 95% | 1g |
$45.0 | 2025-04-14 | |
| Ambeed | A436970-5g |
N-Carbobenzyloxy-D-serine-beta-lactone |
98632-91-8 | 95% | 5g |
$104.0 | 2025-04-14 | |
| Chemenu | CM200602-250mg |
benzyl (R)-(2-oxooxetan-3-yl)carbamate |
98632-91-8 | 95% | 250mg |
$*** | 2023-05-29 | |
| Chemenu | CM200602-1g |
benzyl (R)-(2-oxooxetan-3-yl)carbamate |
98632-91-8 | 95% | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM200602-5g |
benzyl (R)-(2-oxooxetan-3-yl)carbamate |
98632-91-8 | 95% | 5g |
$232 | 2024-07-18 |
benzyl N-[(3R)-2-oxooxetan-3-yl]carbamate Suppliers
benzyl N-[(3R)-2-oxooxetan-3-yl]carbamate Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on benzyl N-[(3R)-2-oxooxetan-3-yl]carbamate
Professional Introduction to Benzyl N-[(3R)-2-oxooxetan-3-yl]carbamate (CAS No. 98632-91-8)
Benzyl N-[(3R)-2-oxooxetan-3-yl]carbamate, a compound with the CAS number 98632-91-8, is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their structural complexity and potential biological activity, making it a subject of extensive study in medicinal chemistry.
The molecular structure of Benzyl N-[(3R)-2-oxooxetan-3-yl]carbamate incorporates a benzyl group and a carbamate moiety linked to a (3R)-2-oxooxetane ring system. This unique arrangement of functional groups imparts distinct chemical properties that are of interest to researchers exploring novel therapeutic agents. The oxetane ring, in particular, is known for its strained three-membered cycle, which can influence the reactivity and binding affinity of the molecule.
In recent years, there has been growing interest in oxetane derivatives due to their potential applications in drug design. The (3R)-configuration of the oxetane ring in this compound suggests a specific stereochemical environment that may be crucial for its biological activity. Studies have shown that stereoelectronic effects play a pivotal role in determining the efficacy of many pharmacological compounds, and the unique conformation offered by the (3R)-2-oxooxetan-3-yl group may contribute to the compound's interactions with biological targets.
One of the most compelling aspects of Benzyl N-[(3R)-2-oxooxetan-3-yl]carbamate is its potential as a scaffold for developing new drugs. The carbamate group is a well-known pharmacophore that appears in numerous active pharmaceutical ingredients (APIs) due to its ability to form hydrogen bonds and interact with biological receptors. By incorporating this group into the oxetane framework, researchers aim to create molecules with enhanced binding properties and improved pharmacokinetic profiles.
Recent advancements in computational chemistry have enabled more precise predictions of molecular behavior, which has accelerated the discovery process for new drug candidates. Molecular modeling studies on Benzyl N-[(3R)-2-oxooxetan-3-yl]carbamate have revealed insights into its potential binding modes with various biological targets. These simulations have helped researchers optimize the compound's structure to improve its affinity and selectivity, thereby increasing its likelihood of success in clinical trials.
The synthesis of Benzyl N-[(3R)-2-oxooxetan-3-yl]carbamate presents unique challenges due to the complexity of its structure. However, modern synthetic methodologies have made significant strides in facilitating the preparation of such intricate molecules. Techniques such as asymmetric synthesis and catalytic transformations have been employed to achieve high yields and enantiopurity, which are essential for pharmaceutical applications.
Research into Benzyl N-[(3R)-2-oxooxetan-3-yl]carbamate has also explored its potential as an intermediate in the synthesis of more complex pharmacological agents. The oxetane ring can serve as a versatile building block that allows for further functionalization, enabling the creation of novel compounds with tailored properties. This flexibility makes it an attractive candidate for libraries of diverse molecules designed for high-throughput screening.
The biological activity of this compound has been investigated in various preclinical models. Initial studies have suggested that Benzyl N-[(3R)-2-oxooxetan-3-yl]carbamate exhibits promising interactions with certain enzymes and receptors, which could translate into therapeutic benefits. However, further research is needed to fully elucidate its mechanism of action and assess its safety profile.
The development of new drugs is an iterative process that relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. The case of Benzyl N-[< strong>(3R) strong>-< strong>2 strong>-< strong>oxooxetan strong>< strong>- strong>< strong>3 strong>-< strong>yl strong>]< strong>carbamate strong>illustrates how advances in chemical synthesis and computational modeling can drive innovation in drug discovery. As our understanding of biological systems continues to grow, compounds like this one will play an increasingly important role in addressing unmet medical needs.
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